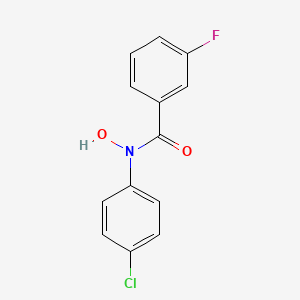
Benzamide, N-(4-chlorophenyl)-3-fluoro-N-hydroxy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(4-chlorophenyl)-3-fluoro-N-hydroxy is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 4-chlorophenyl group, a 3-fluoro substituent, and a hydroxy group on the nitrogen atom. Benzamides are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(4-chlorophenyl)-3-fluoro-N-hydroxy typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of benzoic acid with 4-chloroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form N-(4-chlorophenyl)benzamide.
Introduction of the Fluoro Group: The benzamide derivative is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the 3-fluoro substituent.
Hydroxylation: Finally, the compound is treated with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to introduce the hydroxy group on the nitrogen atom, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(4-chlorophenyl)-3-fluoro-N-hydroxy undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a nitroso derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluoro and chloro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with different functional groups replacing the fluoro or chloro substituents.
Scientific Research Applications
Benzamide, N-(4-chlorophenyl)-3-fluoro-N-hydroxy has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in cancer cell proliferation.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzamide, N-(4-chlorophenyl)-3-fluoro-N-hydroxy involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby exerting its biological effects. The pathways involved include the inhibition of enzyme-mediated reactions that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)benzamide: Lacks the fluoro and hydroxy substituents.
3-fluoro-N-hydroxybenzamide: Lacks the 4-chlorophenyl substituent.
N-(4-chlorophenyl)-3-fluorobenzamide: Lacks the hydroxy substituent.
Uniqueness
Benzamide, N-(4-chlorophenyl)-3-fluoro-N-hydroxy is unique due to the presence of both the fluoro and hydroxy substituents, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its potential as an enzyme inhibitor and its overall biological activity compared to similar compounds.
Properties
CAS No. |
94370-36-2 |
|---|---|
Molecular Formula |
C13H9ClFNO2 |
Molecular Weight |
265.67 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-fluoro-N-hydroxybenzamide |
InChI |
InChI=1S/C13H9ClFNO2/c14-10-4-6-12(7-5-10)16(18)13(17)9-2-1-3-11(15)8-9/h1-8,18H |
InChI Key |
HMFYBPJJKFAAOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)N(C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















